Vasoactive Intestinal Peptide (6-28) is classified as a peptide hormone and is a fragment of the vasoactive intestinal peptide, which plays essential roles in vasodilation and neurotransmission. Its chemical formula is with a CAS number of 69698-54-0 . The compound has been identified as having potent antagonistic properties against endogenous vasoactive intestinal peptide, making it valuable in pharmacological research .
The synthesis of Vasoactive Intestinal Peptide (6-28) primarily employs solid-phase peptide synthesis (SPPS). This method allows for the efficient assembly of peptides by sequentially adding amino acids to a growing chain that is anchored to an insoluble resin.
The molecular structure of Vasoactive Intestinal Peptide (6-28) consists of a sequence of amino acids that confer its biological activity.
Vasoactive Intestinal Peptide (6-28) participates in various biochemical reactions, particularly those involving receptor binding.
The mechanism of action for Vasoactive Intestinal Peptide (6-28) involves its role as a competitive antagonist at vasoactive intestinal peptide receptors.
Vasoactive Intestinal Peptide (6-28) exhibits several notable physical and chemical properties:
Vasoactive Intestinal Peptide (6-28) has several scientific applications:
VIP(6-28) is a C-terminal fragment of vasoactive intestinal peptide (VIP) that functions as a competitive antagonist at VPAC₁ and VPAC₂ receptors. Its binding specificity arises from molecular interactions with key domains of these class B G protein-coupled receptors (GPCRs). VPAC receptors feature a large extracellular N-terminal domain containing a conserved "sushi domain" – a structural motif characterized by two antiparallel β-sheets stabilized by three disulfide bonds and a salt bridge sandwiched between aromatic tryptophan residues [1] [2]. This domain serves as the primary binding site for the central and C-terminal regions of VIP and related peptides. VIP(6-28) retains the C-terminal receptor interaction domain but lacks the N-terminal activation domain (residues 1-6) of full-length VIP, enabling it to bind without inducing receptor activation [1] [9].
Thermodynamic studies reveal that VIP(6-28) binds VPAC₁ with approximately 50-100 fold lower affinity compared to native VIP, reflected in IC₅₀ values of 300-500 nM versus 1-5 nM for VIP in radioligand displacement assays [5] [7]. This reduction stems from the absence of interactions between the missing N-terminal residues (His¹-Ser²-Asp³) and the receptor's transmembrane core. Photoaffinity labeling and mutagenesis studies identify critical contact points between VIP(6-28) and conserved residues in the VPAC₁ extracellular domain (Asp¹⁰⁷, Gly¹¹⁶, Cys¹²², Lys¹²⁷, and Gln¹³⁵) that anchor the peptide via electrostatic and hydrophobic interactions [9]. The truncated antagonist also engages extracellular loops 2 and 3 (ECL2, ECL3), competing with VIP for access to the orthosteric pocket but failing to induce the helical movements necessary for G protein coupling [1] [9].
Table 1: Binding Affinities of VIP(6-28) and Reference Compounds at VPAC Receptors
| Compound | Receptor | Binding Affinity (IC₅₀) | Assay System |
|---|---|---|---|
| VIP(6-28) | VPAC₁ | 300-500 nM | Rat peritoneal macrophages |
| VIP(6-28) | VPAC₂ | >1000 nM | Mouse peritoneal macrophages |
| Native VIP | VPAC₁ | 1-5 nM | Rat peritoneal macrophages |
| [4-Cl-D-Phe⁶,Leu¹⁷]VIP | VPAC₁ | 125.8 ± 13.2 nM | Rat peritoneal macrophages |
| [Ac-Tyr¹,D-Phe²]GRF(1-29) | VPAC₁ | 141.2 ± 15.7 nM | Rat peritoneal macrophages |
VIP(6-28) functions as a functional antagonist by selectively blocking VIP-induced cAMP accumulation without intrinsic agonist activity. This inhibition occurs through competitive displacement of VIP from its receptor, thereby preventing Gαₛ coupling and subsequent adenylate cyclase activation. In macrophages, VIP stimulates cAMP production within minutes (EC₅₀ ≈ 10 nM), while pre-treatment with VIP(6-28) (1 μM) reduces cAMP generation by 70-80% [5] [7]. The antagonist exhibits concentration-dependent inhibition with an IC₅₀ of approximately 300 nM in rat peritoneal macrophages, consistent with its binding affinity [5].
Beyond direct cAMP blockade, VIP(6-28) indirectly modulates downstream effectors:
Table 2: Signaling Pathways Modulated by VIP(6-28) Antagonism
| Pathway | Effect of VIP(6-28) | Functional Outcome | Cell/Tissue Context |
|---|---|---|---|
| cAMP/PKA | Inhibition (70-80% reduction) | Reduced anti-inflammatory gene expression | Macrophages, T cells |
| ERK | Suppression | Inhibition of cell proliferation | Pituitary cells |
| IL-12/Jak2/STAT4 | Inhibition via SHP-2 activation | Impaired Th1 differentiation | CD4⁺ T cells |
| Calcium mobilization | Variable blockade | Cell-dependent modulation | Neuronal/smooth muscle cells |
While primarily an orthosteric antagonist, VIP(6-28) may influence allosteric networks within VPAC receptors due to its engagement of the extracellular domain (ECD). Class B GPCR activation requires coordinated movements between the ECD and transmembrane domain (TMD). Biophysical studies suggest that VIP binding induces closure of the ECD "clamshell" around the peptide's C-terminus while pulling the N-terminus toward the TMD, triggering rearrangement of transmembrane helices [1] [9]. VIP(6-28) occupies the ECD site but lacks the N-terminal residues to engage the TMD, thereby preventing:
Recent studies with small-molecule antagonists support this dual-site inhibition model. Ticagrelor (a repurposed P2Y₁₂ antagonist) binds VPAC₁ at an allosteric site near the tyrosine toggle switch (Tyr⁷.⁵⁷), stabilizing the inactive state. VIP(6-28) may synergize with such allosteric inhibitors by preventing both ECD closure and TMD rearrangements [4]. Notably, the closely related compound cangrelor (a ticagrelor analog) does not inhibit VPAC receptors, highlighting the specificity of this allosteric pocket. Mutagenesis studies identify residues critical for this selectivity: Val³⁵⁶ (TM5), Leu³⁸⁷ (TM6), and Trp⁷.⁵³ (TM7) in VPAC₁ form a hydrophobic pocket that accommodates ticagrelor but sterically excludes cangrelor [4].
Table 3: Allosteric Modulators of VPAC Receptors and Their Binding Characteristics
| Compound | Binding Site | Effect on VIP(6-28) Action | Receptor Selectivity | Proposed Mechanism |
|---|---|---|---|---|
| VIP(6-28) | ECD orthosteric site | N/A | VPAC₁ > VPAC₂ | Prevents ECD closure and TMD engagement |
| Ticagrelor | TM5-TM6-TM7 allosteric pocket | Potentiates antagonism | VPAC₁/VPAC₂ | Stabilizes tyrosine toggle switch |
| Cangrelor | No binding | No effect | None | Steric exclusion from allosteric pocket |
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5